molecular formula C25H16Cl2N6O4S B11701549 (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701549
M. Wt: 567.4 g/mol
InChI Key: AGVRXUHUGYHEON-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a thiazolyl group, and a pyrazolone core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazinylidene intermediate: This involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Cyclization to form the thiazolyl group: The intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.

    Formation of the pyrazolone core: The final step involves the cyclization of the intermediate with a suitable diketone or ketoester to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro oxides, while reduction can produce amines.

Scientific Research Applications

(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: shares similarities with other hydrazinylidene and thiazolyl compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H16Cl2N6O4S

Molecular Weight

567.4 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H16Cl2N6O4S/c1-37-18-9-4-14(5-10-18)21-13-38-25(28-21)32-24(34)23(30-29-20-11-6-16(26)12-19(20)27)22(31-32)15-2-7-17(8-3-15)33(35)36/h2-13,31H,1H3

InChI Key

AGVRXUHUGYHEON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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